molecular formula C7H4F3NO2S B6351543 3-((Trifluoromethyl)thio)picolinic acid CAS No. 1204234-50-3

3-((Trifluoromethyl)thio)picolinic acid

Cat. No.: B6351543
CAS No.: 1204234-50-3
M. Wt: 223.17 g/mol
InChI Key: OSELKZXPXNAZCH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-((Trifluoromethyl)thio)picolinic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity and stability . Additionally, this compound can bind to metal ions, influencing the activity of metalloenzymes and altering their catalytic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression and cellular metabolism . These changes can lead to alterations in cell proliferation, apoptosis, and differentiation, highlighting the compound’s potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammation . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethanesulfanylamide as a reagent in the presence of a palladium (II) catalyst and bismuth (III) chloride . The reaction conditions are crucial for the successful introduction of the trifluoromethylthio group.

Industrial Production Methods

While specific industrial production methods for 3-((Trifluoromethyl)thio)picolinic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)picolinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trifluoromethyl)thio)picolinic acid is unique due to the presence of the trifluoromethylthio group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKZXPXNAZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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